1-Butanol, 3-methyl-2-(methylnitrosoamino)-, (S)-

Metabolism Stereoselectivity Biomarker

This (S)-NNAL is a stereochemically pure enantiomer essential for research into tobacco-specific carcinogenesis. Unlike the racemate or (R)-enantiomer, it is the preferential substrate for UGT2B7 and exhibits distinct tissue retention and DNA adduct profiles. Substitution with racemic NNAL invalidates pharmacokinetic and toxicological data. For use as a chiral analytical standard or in studies of stereoselective metabolism.

Molecular Formula C6H14N2O2
Molecular Weight 146.19 g/mol
Cat. No. B13509904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butanol, 3-methyl-2-(methylnitrosoamino)-, (S)-
Molecular FormulaC6H14N2O2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC(C)C(CO)N(C)N=O
InChIInChI=1S/C6H14N2O2/c1-5(2)6(4-9)8(3)7-10/h5-6,9H,4H2,1-3H3/t6-/m1/s1
InChIKeyMKNWKCTWWCXBLS-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butanol, 3-methyl-2-(methylnitrosoamino)-, (S)-: Procuring the (S)-Enantiomer of the Tobacco-Specific Nitrosamine Metabolite NNAL


1-Butanol, 3-methyl-2-(methylnitrosoamino)-, (S)-, more commonly known in the scientific literature as (S)-NNAL, is the specific (S)-enantiomer of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol. It is the primary in vivo metabolite of the potent tobacco-specific lung carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and is itself a potent pulmonary carcinogen [1]. Unlike the racemic mixture or the (R)-enantiomer, (S)-NNAL exhibits a distinct stereochemistry with the molecular formula C6H14N2O2, a molecular weight of 146.19 g/mol, and the IUPAC name (2S)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol [2]. This specific enantiomer is crucial for research into the stereoselective metabolism, tissue retention, and carcinogenic mechanisms of tobacco-specific nitrosamines [3].

Why Generic or Racemic NNAL Cannot Substitute for (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)-, (S)- in Critical Research


The substitution of the specific (S)-NNAL enantiomer with racemic NNAL or its (R)-counterpart is scientifically invalid due to the pronounced stereoselectivity in its biological fate and activity. (S)-NNAL and (R)-NNAL are not pharmacologically or toxicologically equivalent; they exhibit distinct metabolic pathways, enzyme specificities, and carcinogenic potentials [1]. For instance, (S)-NNAL is preferentially formed from NNK and preferentially retained in tissues, while (R)-NNAL is more rapidly glucuronidated and excreted [2]. Furthermore, the enantiomers show differential carcinogenicity in animal models, with (S)-NNAL being the more potent tumorigen in mice [3]. Therefore, any study investigating the specific role of (S)-NNAL in carcinogenesis, its interaction with detoxification enzymes like UGT2B7, or its use as a chiral analytical standard absolutely requires the enantiomerically pure compound to avoid confounding results from the co-administration of a less active or differentially metabolized isomer.

Quantitative Evidence Guide: How (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)-, (S)- Differentiates from (R)-NNAL and Racemic NNAL


Preferential Formation of (S)-NNAL from NNK in Human Tissues

(S)-NNAL is the predominant enantiomer formed from the metabolic reduction of NNK across multiple human tissues. In human liver microsomes, the formation of (S)-NNAL averaged 64%, increasing to 90% in human liver cytosol and exceeding 95% in human red blood cells [1]. This is a stark contrast to the formation of (R)-NNAL, which was a minor product in all systems. This preferential formation establishes (S)-NNAL as the major circulating and tissue-bound form of this carcinogenic metabolite in humans.

Metabolism Stereoselectivity Biomarker

Distinct Glucuronidation Kinetics and Enzyme Specificity of (S)-NNAL

The detoxification of (S)-NNAL and (R)-NNAL via glucuronidation is catalyzed by different UDP-glucuronosyltransferase (UGT) enzymes with varying efficiencies. When incubated with human liver microsomes (HLM), the ratio of (R)-NNAL-O-Gluc to (S)-NNAL-O-Gluc formation was significantly lower (p=0.012) in microsomes from subjects with a homozygous deletion (*2/*2) in the UGT2B17 gene compared to wild-type (*1/*1) subjects [1]. This indicates that (R)-NNAL glucuronidation is highly dependent on UGT2B17, whereas (S)-NNAL glucuronidation is less affected by its deletion. Furthermore, recombinant enzyme studies showed UGT2B7 preferentially forms (S)-NNAL-O-Gluc, while UGT2B17 preferentially forms (R)-NNAL-O-Gluc [1].

Detoxification Glucuronidation Enzyme Kinetics

Differential Pulmonary DNA Adduct Formation Patterns in Chronically Treated Rats

In a 70-week chronic treatment study in F344 rats, the pattern of DNA adduct formation in the lung differed significantly between animals treated with 5 ppm of (S)-NNAL versus (R)-NNAL in drinking water [1]. Rats treated with (S)-NNAL exhibited a distinct adduct profile, with pyridyloxobutyl (POB) phosphate adduct levels ranging from 1180 to 4650 fmol/mg DNA, accounting for 11-38% of total adducts. In contrast, POB adducts in (R)-NNAL-treated rats were nearly two orders of magnitude lower, at just 46-175 fmol/mg DNA, representing only 0.3-1% of total adducts. Conversely, (R)-NNAL treatment led to higher levels of pyridylhydroxybutyl (PHB) phosphate adducts (4530-6920 fmol/mg DNA, 45-51% of total) compared to (S)-NNAL (3480-4180 fmol/mg DNA, 30-36% of total) [1].

DNA Adducts Carcinogenesis Tissue Retention

Equivalent Carcinogenic Potency of (S)-NNAL and (R)-NNAL in Rat Lung, Despite Divergent Adduct Profiles

Despite the stark differences in their DNA adduct profiles, both (S)-NNAL and (R)-NNAL demonstrate equivalent, high carcinogenic potency in the F344 rat lung carcinogenesis model. A comprehensive study treating male F344 rats with 5 ppm of either (R)-NNAL or (S)-NNAL in drinking water found that both enantiomers induced a high incidence of lung tumors, including both adenomas and carcinomas, with equivalent activity [1]. In this bioassay, the tumor incidence for both (S)-NNAL and (R)-NNAL groups was comparable, though the reference carcinogens NNK (5 ppm) and racemic NNAL (10 ppm) were the most potent overall [1]. This contrasts with findings in the A/J mouse model, where (S)-NNAL was reported to be more tumorigenic than (R)-NNAL [2].

Carcinogenicity Tumorigenesis In Vivo

High-Impact Application Scenarios for (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)-, (S)- in Carcinogenesis and Biomarker Research


Investigating UGT2B7-Specific Detoxification Pathways and Genetic Susceptibility

Given that UGT2B7 preferentially glucuronidates (S)-NNAL over (R)-NNAL [1], the pure (S)-enantiomer is an indispensable tool for in vitro enzyme kinetics assays and in vivo pharmacogenetic studies. Researchers can use (S)-NNAL to precisely characterize the impact of UGT2B7 polymorphisms on the detoxification of this major carcinogenic metabolite, without the confounding influence of (R)-NNAL, which is primarily handled by UGT2B17. This enables the development of more accurate models of individual susceptibility to NNK-induced lung cancer.

Elucidating the Mechanism of Pyridyloxobutyl (POB) DNA Adduct Formation and Its Role in Carcinogenesis

The chronic rat study demonstrated that (S)-NNAL treatment leads to a >25-fold higher level of POB-DNA adducts in the lung compared to (R)-NNAL treatment [2]. Pure (S)-NNAL is therefore the required substrate for any study aiming to map the formation, repair, and mutagenic consequences of these specific DNA lesions. Its use allows for a targeted investigation of the POB adduct pathway, which is hypothesized to be critical for the initiation of lung tumors by NNK, without the overwhelming background of PHB adducts that dominate after (R)-NNAL exposure.

Developing Chiral Analytical Methods for Exposure Assessment in Human Biomonitoring

As (S)-NNAL is the major enantiomer formed in human tissues [3], its availability as a pure analytical standard is critical for the development and validation of chiral separation methods (e.g., chiral LC-MS/MS). These methods are necessary to accurately quantify the specific levels of (S)-NNAL and (R)-NNAL, as well as their respective glucuronides, in human urine or plasma. Such precise enantiomer-specific biomonitoring provides a more refined measure of NNK exposure and an individual's metabolic capacity for detoxification, which has been linked to lung cancer risk [4].

Comparative Carcinogenesis Studies to Resolve Species-Specific Differences in Enantiomer Potency

The literature presents a notable discrepancy: (S)-NNAL and (R)-NNAL show equivalent lung carcinogenicity in rats [5], while (S)-NNAL is reportedly more potent in mice [6]. Pure (S)-NNAL is essential for conducting controlled, comparative studies across different species or using specific transgenic models. This work is necessary to dissect the underlying reasons for this species-specific difference, which could involve variations in enzyme expression, tissue retention, or DNA repair mechanisms, ultimately informing the relevance of each animal model to human disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Butanol, 3-methyl-2-(methylnitrosoamino)-, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.